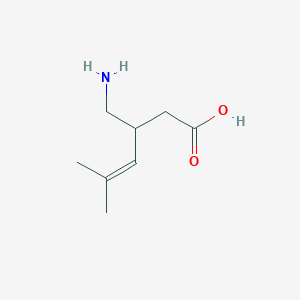

3-(Aminomethyl)-5-methylhex-4-enoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(aminomethyl)-5-methylhex-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-6(2)3-7(5-9)4-8(10)11/h3,7H,4-5,9H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RILHQHHDJPATCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(CC(=O)O)CN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649498 | |

| Record name | 3-(Aminomethyl)-5-methylhex-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216576-74-8 | |

| Record name | 3-(Aminomethyl)-5-methylhex-4-enoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0216576748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Aminomethyl)-5-methylhex-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(AMINOMETHYL)-5-METHYLHEX-4-ENOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QW7U7G262K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Routes and Mechanisms of Formation for 3 Aminomethyl 5 Methylhex 4 Enoic Acid

Elucidation of Synthetic Pathways

The synthesis of 3-(Aminomethyl)-5-methylhex-4-enoic acid can be approached through direct methodologies, often for the purpose of creating a reference standard to quantify its presence as an impurity. google.comgoogle.com However, its most common origin is as an unintended by-product in the large-scale synthesis of Pregabalin (B1679071). google.comnih.gov

Direct Synthesis Methodologies

The direct synthesis of 3-(Aminomethyl)-5-methylhex-4-enoic acid, also referred to as Pregabalin-4-eliminate (PRG-4E), has been developed to produce the compound for use as a reference marker in analytical testing. google.comgoogle.com One described method involves the Hofmann rearrangement reaction, similar to the synthesis of Pregabalin itself, but under conditions that may favor its formation or starting from a different precursor.

A general process starts with (R)-3-(carbamoylmethyl)-5-methylhexanoic acid (CMH). google.com The synthesis involves heating this precursor under basic conditions, followed by acidification and extraction. google.com The specific conditions can be manipulated to generate the unsaturated product. google.com The extraction process typically involves combining the cooled reaction mixture with a C4-C8 alcohol, such as isobutanol, and a mineral acid like H2SO4 to adjust the pH to approximately 2 to 4, from which the product can be recovered. google.com

Table 1: Example of Direct Synthesis Parameters for 3-(Aminomethyl)-5-methylhex-4-enoic acid

| Parameter | Condition |

|---|---|

| Starting Material | (R)-3-(carbamoylmethyl)-5-methylhexanoic acid (CMH) |

| Key Reaction | Hofmann Rearrangement |

| Extraction Solvent | C4-C8 alcohol (e.g., isobutanol) |

| Acidification Agent | Mineral Acid (e.g., H2SO4) |

Formation as a By-product or Impurity in Pregabalin Synthesis

3-(Aminomethyl)-5-methylhex-4-enoic acid is a known process impurity that can form during the synthesis of Pregabalin. nih.govgoogle.com Its presence has been reported in various batches of crude Pregabalin, with levels ranging from 0.1% to 2.0%. nih.gov The final step in one of the common synthesis routes for Pregabalin is the Hofmann degradation of (R)-3-(carbamoylmethyl)-5-methylhexanoic acid (CMH) using reagents like bromine and sodium hydroxide. google.comresearchgate.net It is within this step that the formation of the unsaturated impurity primarily occurs. google.com

The formation of the double bond in 3-(Aminomethyl)-5-methylhex-4-enoic acid is the result of a side reaction during the Hofmann rearrangement. google.com This reaction is typically conducted under basic conditions (e.g., using NaOH) and involves heating. google.com These conditions, which are necessary for the rearrangement of the amide to the amine, can also promote an elimination reaction on the alkyl chain of the molecule. This elimination side-reaction competes with the desired Hofmann rearrangement, leading to the formation of the unsaturated impurity alongside the intended Pregabalin product. google.com The presence of this impurity, along with a related positional isomer, 3-(aminomethyl)-5-methylhex-5-enoic acid, has been confirmed in the reaction to prepare Pregabalin from CMH. google.comgoogle.com

The amount of 3-(Aminomethyl)-5-methylhex-4-enoic acid formed as an impurity is highly dependent on the specific reaction conditions employed during the Hofmann degradation step. google.comgoogle.com Key parameters that influence the impurity profile include temperature, reaction time, and the specific reagents used. google.com

Studies have shown that careful control of the reaction temperature is crucial. google.com For instance, one process for producing Pregabalin with low levels of this impurity involves heating the reaction mixture of CMH and Br2/NaOH to about 60°C for a short duration (e.g., 15 minutes) and then cooling it to room temperature before proceeding with extraction. google.com This suggests that prolonged exposure to high temperatures may increase the rate of the elimination side reaction relative to the desired rearrangement. The subsequent extraction and crystallization steps are then optimized to remove the residual impurity, aiming for levels below the 0.15% threshold required by ICH guidelines. nih.govgoogle.com

Table 2: Influence of Reaction Conditions on Impurity Formation

| Condition | To Minimize Impurity | Potential Outcome if Not Controlled |

|---|---|---|

| Temperature | Controlled heating (e.g., to 60°C) followed by cooling before extraction. google.com | Higher temperatures may favor the elimination side reaction, increasing impurity levels. |

| Reaction Time | Short heating duration (e.g., 15 minutes). google.com | Longer reaction times at elevated temperatures could lead to more by-product formation. |

| Purification | Optimized extraction and crystallization processes. nih.gov | Inefficient purification can result in the final API containing unacceptable levels of the impurity. nih.gov |

Degradation Pathways and Stability Studies Leading to the Compound

Beyond being a synthetic by-product, 3-(Aminomethyl)-5-methylhex-4-enoic acid has been investigated as a potential degradation product of Pregabalin. Forced degradation studies are performed to understand the stability of a drug substance under various stress conditions, such as exposure to acid, base, heat, light, and oxidizing agents. semanticscholar.orgusp.org

Oxidative Degradation Considerations

Pregabalin has been shown to be susceptible to degradation under oxidative stress. semanticscholar.orgiajps.com When subjected to forced degradation using hydrogen peroxide (H2O2), a number of degradation products are formed. semanticscholar.orgusp.org In one study, ten major oxidative degradation impurities were identified using advanced analytical techniques like LC-MS, HR-MS, and NMR. semanticscholar.org

Another forced degradation study performed on a Pregabalin oral solution found that the drug was particularly sensitive to peroxide stress. usp.org After three days in a 3% H2O2 solution, a degradant was found at a level of about 4% of the total drug area in the chromatogram. usp.org This degradant was observed to be co-eluting with the main Pregabalin peak, indicating a similar structure. usp.org While not all studies explicitly name 3-(Aminomethyl)-5-methylhex-4-enoic acid as a definitive oxidative degradant, its status as a known unsaturated analogue of Pregabalin makes it a plausible candidate for formation through oxidative pathways that could introduce unsaturation.

Table 3: Summary of Pregabalin Forced Degradation Studies

| Stress Condition | Observation | Reference |

|---|---|---|

| Base Hydrolysis | Significant degradation of Pregabalin observed. | semanticscholar.org |

| Oxidative Stress (H2O2) | Significant degradation observed; formation of multiple impurities. | semanticscholar.orgusp.orgiajps.com |

| Acid Hydrolysis | Slight degradation of Pregabalin observed. | semanticscholar.org |

| Thermal Stress | Slight degradation of Pregabalin observed. | semanticscholar.org |

| Photolytic Stress | Pregabalin found to be highly degraded. | iajps.com |

Hydrolytic Degradation Considerations

A thorough review of scientific databases and chemical literature indicates a lack of specific studies focused on the hydrolytic degradation of 3-(aminomethyl)-5-methylhex-4-enoic acid. Research in this area has concentrated on the stability and synthesis of the active pharmaceutical ingredient Pregabalin, rather than its unsaturated impurities. Therefore, no detailed data on the hydrolytic stability, degradation kinetics, or potential degradation products of 3-(aminomethyl)-5-methylhex-4-enoic acid under various pH conditions could be sourced.

Thermal and Photolytic Degradation Studies

One study noted that performing distillation of certain intermediates at high temperatures (70-100°C) led to compound degradation and lower yields, though it did not specify that 3-(aminomethyl)-5-methylhex-4-enoic acid was the resulting product. lupinepublishers.com However, dedicated studies subjecting 3-(aminomethyl)-5-methylhex-4-enoic acid to controlled thermal or photolytic stress to identify its degradation products and pathways have not been found.

Chemoenzymatic and Stereoselective Synthesis Approaches

Chemoenzymatic and stereoselective synthesis strategies are primarily focused on producing enantiomerically pure compounds, such as the (S)-enantiomer of Pregabalin. Consequently, these advanced synthetic methods are designed to avoid the formation of achiral, unsaturated byproducts like 3-(aminomethyl)-5-methylhex-4-enoic acid.

The literature contains numerous examples of highly selective enzymatic resolutions and asymmetric hydrogenations to produce Pregabalin. acs.orgnih.gov For example, lipases are used for the kinetic resolution of racemic precursors, and asymmetric hydrogenation using chiral rhodium catalysts like Rh-Me-DuPHOS can set the desired stereocenter early in the synthesis. acs.orgnih.gov These methods are not applicable for the direct synthesis of the target unsaturated acid.

While not a chemoenzymatic or stereoselective route, 3-(aminomethyl)-5-methylhex-4-enoic acid can be formed as a byproduct and has been synthesized for use as a reference standard to ensure the purity of Pregabalin. google.com One patented method describes its formation during the Hofmann degradation of (R)-3-(carbamoylmethyl)-5-methylhexanoic acid. In this reaction, the intended product, (S)-Pregabalin, can react with the base and halogen present to form elimination byproducts, including 3-(aminomethyl)-5-methylhex-4-enoic acid (referred to as PRG-4E) and 3-(aminomethyl)-5-methylhex-5-enoic acid (PRG-5E). google.com The process is a chemical synthesis route focused on preparing the impurity for analytical purposes, not a targeted chemoenzymatic or stereoselective approach for its production.

Isolation, Purification, and Characterization Methodologies

Advanced Chromatographic Techniques for Isolation

Cost-effective and efficient isolation of 3-(Aminomethyl)-5-methylhex-4-enoic acid has been achieved using several advanced chromatographic methods. These techniques are essential for separating the target compound from the main active pharmaceutical ingredient and other related substances. nih.gov A comparative study of different isolation techniques concluded that while all are effective, some offer significant advantages in terms of cost and throughput. nih.gov

Preparative HPLC is a widely used technique for isolating high-purity compounds. For 3-(Aminomethyl)-5-methylhex-4-enoic acid, a simple reversed-phase solvent system provides good resolution from Pregabalin (B1679071). nih.gov Studies involving sample loading optimization have shown that significant quantities of crude material can be processed in each injection. The target impurity is collected based on a threshold detection, and subsequent evaporation of the solvent followed by lyophilization yields the compound in a solid form. This method has been shown to produce the impurity with high purity, although yield can be a consideration for large-scale production. nih.gov

Flash Liquid Chromatography (Flash LC) represents another viable method for the purification of the 4-ene impurity. This technique is often faster than traditional column chromatography and can be scaled up for larger quantities. The selection of an appropriate stationary phase and solvent system is critical to achieving effective separation of the target compound from the crude mixture.

Simulated Moving Bed (SMB) chromatography has been identified as a particularly cost-effective method for isolating 3-(Aminomethyl)-5-methylhex-4-enoic acid. nih.gov As a continuous chromatography technique, SMB allows for the generation of high quantities of the impurity in a shorter timeframe compared to batch methods like preparative HPLC. nih.gov The system, often equipped with multiple reversed-phase columns, can be optimized by adjusting parameters such as the flow rate in different zones and the switching time. These adjustments are made to maximize purity, productivity, and minimize the consumption of the desorbent. Operating conditions for SMB have been identified that lead to purities exceeding 90%. nih.gov

| Technique | Key Parameters | Reported Purity | Yield | Notes |

|---|---|---|---|---|

| Preparative HPLC | Reversed-phase solvent system, Sample loading up to 50 mg/injection | 98.86% nih.gov | 65% nih.gov | Good resolution and high purity. nih.gov |

| Flash LC | Optimized stationary/mobile phases | Data not specified | Data not specified | A viable, faster alternative to traditional column chromatography. nih.gov |

| Simulated Moving Bed (SMB) | Zone flow rates (Q2, Q3), Switching time, 8 reversed-phase columns | >90% nih.gov | High productivity | Most cost-effective due to continuous process. nih.gov |

Spectroscopic Elucidation of Isolated Compound Structure

Following isolation, the definitive identification of 3-(Aminomethyl)-5-methylhex-4-enoic acid requires spectroscopic analysis. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the molecular structure and mass, confirming the identity of the isolated compound.

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Both ¹H NMR and ¹³C NMR spectra provide characteristic signals that correspond to the unique chemical environment of each hydrogen and carbon atom, respectively. For 3-(Aminomethyl)-5-methylhex-4-enoic acid, specific peaks in the NMR spectrum confirm the presence of the aminomethyl, methyl, and hexenoic acid moieties and their connectivity. google.com

Mass Spectrometry (MS) is used to determine the molecular weight of the compound by measuring the mass-to-charge ratio (m/z) of its ions. Analysis by techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can identify the parent ion of the impurity. nih.gov For 3-(Aminomethyl)-5-methylhex-4-enoic acid, the protonated molecular ion (MH⁺) is observed at approximately m/z 158.1, which corresponds to its calculated molecular formula of C₈H₁₅NO₂. google.comnih.gov

| Technique | Parameter | Observed Value | Reference |

|---|---|---|---|

| NMR Spectroscopy | ¹H NMR (D₂O) peaks (ppm) | 1.61, 1.68, 2.16, 2.88, 4.85 | google.com |

| ¹³C NMR (D₂O) peaks (ppm) | 17.21, 24.77, 34.12, 40.03, 43.19, 122.01, 138.09, 180.01 | google.com | |

| Mass Spectrometry | MH⁺ peak (m/z) | 158.1 | google.com |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule. While specific experimental spectra for 3-(Aminomethyl)-5-methylhex-4-enoic acid are not extensively detailed in the available literature, the expected characteristic absorption bands can be predicted based on its molecular structure. The key functional groups are a carboxylic acid, a primary amine, and a carbon-carbon double bond (alkene).

Expected IR Absorption Bands for 3-(Aminomethyl)-5-methylhex-4-enoic acid:

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.

N-H Stretch (Primary Amine): Two medium-intensity bands are anticipated in the 3400-3250 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the -NH₂ group. This may overlap with the broad O-H band.

C-H Stretch: Absorptions around 3000 cm⁻¹ are expected for C-H stretching. Specifically, sp² C-H stretching from the alkene group may appear just above 3000 cm⁻¹, while sp³ C-H stretching from the alkyl parts of the molecule will appear just below 3000 cm⁻¹.

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band should be present in the range of 1725-1700 cm⁻¹ due to the carbonyl group of the carboxylic acid.

C=C Stretch (Alkene): A medium-intensity band is expected in the 1680-1640 cm⁻¹ region for the carbon-carbon double bond.

N-H Bend (Primary Amine): A medium to strong bending vibration is anticipated around 1650-1580 cm⁻¹.

Purity Assessment and Quantification Methods

Chromatographic techniques are essential for assessing the purity of pharmaceutical compounds and quantifying impurities like 3-(Aminomethyl)-5-methylhex-4-enoic acid. Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) are the primary methods used for this purpose.

Ultra-Performance Liquid Chromatography (UPLC)

A high-throughput, reverse-phase UPLC (RP-UPLC) method has been developed for the quantification of Pregabalin and its related impurities, including 3-(Aminomethyl)-5-methylhex-4-enoic acid (referred to as Imp-A in some studies). ijpsr.com This stability-indicating method allows for the separation of known impurities and degradation products in a short run time. ijpsr.com The use of sub-2µm particles in the stationary phase provides significant advantages in terms of resolution and speed over traditional HPLC. ijpsr.com

| Parameter | Condition |

|---|---|

| Stationary Phase | Phenyl-hexyl column (100 mm length, 1.7 µm particle size) ijpsr.com |

| Mobile Phase A | Mixture of water, monopotassium dihydrogen phosphate (B84403), and dipotassium (B57713) hydrogen phosphate ijpsr.com |

| Mobile Phase B | Acetonitrile ijpsr.com |

| Flow Rate | 0.30 mL/min ijpsr.com |

| Column Temperature | 40°C ijpsr.com |

| Run Time | 10 minutes ijpsr.com |

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis and isolation of 3-(Aminomethyl)-5-methylhex-4-enoic acid, often referred to as the "4-ene impurity," from crude Pregabalin samples. nih.gov Reverse-phase HPLC methods are typically employed for the determination of this compound. nih.gov These methods are crucial for quality control in pharmaceutical manufacturing. nih.gov

A representative analytical HPLC method uses a C8 column with a mobile phase consisting of a phosphate buffer and an organic modifier like acetonitrile. nih.govnih.gov The pH of the buffer is a critical parameter, often adjusted to a specific value, such as 6.3 or 6.9, to achieve optimal separation. nih.govnih.gov Detection is commonly performed using a UV detector at a low wavelength, such as 210 nm, as the compound lacks a strong chromophore. nih.govnih.gov

| Parameter | Condition |

|---|---|

| Stationary Phase | XBridge C8 (150 x 4.6 mm, 3.5 µm) nih.gov or Hypersil BDS C8 (150 x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase | Mixture of phosphate buffer (e.g., 0.01 M NaH₂PO₄, pH 6.3) and acetonitrile/water nih.gov |

| Flow Rate | 0.8 - 1.0 mL/min nih.govnih.gov |

| Column Temperature | 25°C nih.gov |

| Detection Wavelength | 210 nm nih.gov |

| Injection Volume | 20.0 µL nih.gov |

The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of an analytical method. For HPLC methods, the detection limit for 3-(Aminomethyl)-5-methylhex-4-enoic acid has been established to be as low as 0.01% by area. The LOD and LOQ for impurities are often established by determining the signal-to-noise ratio, with ratios of approximately 3:1 for LOD and 10:1 for LOQ being common targets. ijpsr.com

Method Validation Parameters

Analytical methods used for quantifying pharmaceutical impurities must be rigorously validated to ensure they are suitable for their intended purpose. Validation is performed according to guidelines from bodies like the International Conference on Harmonisation (ICH). nih.gov Key validation parameters include specificity, linearity, accuracy, and precision. nih.govusp.org

Specificity: The method must be able to unequivocally assess the analyte in the presence of other components, such as the main drug substance, other impurities, and degradation products. ijpsr.com Specificity is confirmed by demonstrating that there is no interference at the retention time of the impurity. usp.org

Linearity: This is the ability of the method to produce test results that are directly proportional to the concentration of the analyte. For impurity analysis, linearity is typically assessed over a range from the LOQ to approximately 120-150% of the impurity's specification limit. ijpsr.com A correlation coefficient (r) of not less than 0.999 is a typical acceptance criterion. usp.org

Accuracy: Accuracy is determined by the closeness of the test results to the true value. It is often evaluated by calculating the percentage recovery of a known amount of the impurity spiked into a sample matrix. ijpsr.com Average recovery values are generally expected to be within a range of 100 ± 3.0%. usp.org

Precision: This parameter expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). usp.org The relative standard deviation (%RSD) for precision studies is typically required to be not more than 2.0%. usp.org

| Validation Parameter | Typical Acceptance Criteria |

|---|---|

| Linearity (Correlation Coefficient, r) | ≥ 0.999 usp.org |

| Accuracy (% Recovery) | 100 ± 3.0% usp.org |

| Precision (% RSD) | ≤ 2.0% usp.org |

| Resolution | ≥ 1.5 between impurity and adjacent peaks usp.org |

Role and Impact in Pharmaceutical Research and Development

Importance as a Reference Marker and Standard in Quality Control

In pharmaceutical quality control, reference markers are highly purified compounds used as a benchmark against which production batches of an API are measured. 3-(Aminomethyl)-5-methylhex-4-enoic acid serves as a critical reference marker for Pregabalin (B1679071). google.comgoogle.com By having a well-characterized standard of this specific impurity, pharmaceutical manufacturers can accurately detect and quantify its presence in the final API.

This compound, also referred to as the "4-ene impurity" or "Pregabalin-4-eliminate," is synthesized, isolated, and purified to be used as an analytical standard. google.comnih.govusp.org Its availability is essential for validating the analytical methods designed to monitor the purity of Pregabalin.

The primary application of 3-(Aminomethyl)-5-methylhex-4-enoic acid as a reference standard is in the purity determination of Pregabalin. google.comgoogle.com The process involves the following steps:

Method Development : A sensitive and specific analytical method, typically High-Performance Liquid Chromatography (HPLC), is developed to separate Pregabalin from all its potential impurities, including 3-(Aminomethyl)-5-methylhex-4-enoic acid. google.comgoogle.com

Standard Preparation : A solution with a precise, known concentration of the purified 3-(Aminomethyl)-5-methylhex-4-enoic acid reference standard is prepared.

Calibration : This standard solution is injected into the HPLC system to determine its characteristic retention time (the time it takes to travel through the chromatography column) and response factor (the signal intensity relative to its concentration).

Sample Analysis : A solution of the manufactured Pregabalin API batch is then analyzed using the same HPLC method.

Quantification : By comparing the area of the peak corresponding to the retention time of the impurity in the API sample with the peak area from the known reference standard, the exact amount of 3-(Aminomethyl)-5-methylhex-4-enoic acid in the API batch can be calculated. google.com

This process ensures that every batch of the API meets the stringent purity requirements set by regulatory authorities like the FDA and EMA. The detection limit for this impurity using validated HPLC methods can be as low as 0.01%, allowing for precise control. google.comgoogle.com

Analytical Method Development for Impurity Profiling

Impurity profiling is the comprehensive identification and quantification of all potential impurities in a drug substance. Developing robust analytical methods is crucial for creating an accurate impurity profile. nih.gov For APIs like Pregabalin, modern chromatographic techniques are indispensable for separating the main compound from structurally similar impurities. researchgate.net

Methods such as reverse-phase ultra-performance liquid chromatography (RP-UPLC) have been specifically developed for the quantification of Pregabalin and its related impurities, including 3-(Aminomethyl)-5-methylhex-4-enoic acid. ijpsr.comijpsr.com These methods are designed to be highly sensitive and provide high resolution, enabling the separation of multiple impurities in a short amount of time. ijpsr.com The development process involves selecting the appropriate stationary phase (e.g., phenyl-hexyl), mobile phase composition, and detector to ensure the method is specific, accurate, and reliable. ijpsr.comijpsr.com

| Technique | Purpose | Reference |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the impurity in API batches. | google.comgoogle.comnih.gov |

| Ultra-Performance Liquid Chromatography (UPLC) | High-throughput, high-resolution separation for stability-indicating methods. | ijpsr.comijpsr.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and structural characterization of unknown degradation products. | nih.govijpsr.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of isolated impurities. | nih.govijpsr.com |

| Flash Chromatography & SMB | Cost-effective, large-scale isolation of the impurity to generate reference material. | nih.gov |

Forced or stress degradation studies are a regulatory requirement and a key part of analytical method development. nih.gov In these studies, the API is subjected to harsh conditions—such as acidic and basic hydrolysis, oxidation, heat, and light—to deliberately induce degradation. ijpsr.comijpsr.com The purpose is twofold: to identify potential degradation products that could form during storage and to demonstrate that the analytical method is "stability-indicating." A stability-indicating method is one that can accurately measure the API's concentration without interference from any impurities or degradation products. ijpsr.com

In studies on Pregabalin, significant degradation was observed under base hydrolysis and oxidative stress conditions. ijpsr.comijpsr.com While 3-(Aminomethyl)-5-methylhex-4-enoic acid is primarily known as a process impurity arising from the synthesis, these stress studies help confirm whether it can also be formed as a degradant and ensure the analytical method can distinguish it from other degradation products, such as (S)-4-isobutylpyrrolidin-2-one. ijpsr.com

| Stress Condition | Observation | Reference |

|---|---|---|

| Acid Hydrolysis | Slight degradation observed. | ijpsr.com |

| Base Hydrolysis | Significant degradation observed. | ijpsr.comijpsr.com |

| Oxidative Stress | Significant degradation leading to multiple unknown impurities. | ijpsr.comijpsr.com |

| Thermal Stress | Slight degradation observed. | ijpsr.com |

| Photolytic & Water Hydrolysis | No significant degradation observed. | ijpsr.com |

Strategies for Impurity Control and Mitigation in Manufacturing Processes

Controlling impurities in an API is fundamental to ensuring patient safety. nih.gov Once an impurity like 3-(Aminomethyl)-5-methylhex-4-enoic acid is identified and characterized, strategies must be implemented to control its levels in the final product. google.com The International Council for Harmonisation (ICH) provides guidelines that set thresholds for the reporting, identification, and qualification of impurities.

Control strategies are multifaceted and are integrated throughout the manufacturing process. They begin with a deep understanding of the synthetic route and the potential side reactions that could lead to impurity formation. researchgate.net By identifying the specific step where 3-(Aminomethyl)-5-methylhex-4-enoic acid is formed, process chemists can develop targeted interventions to mitigate its presence. google.com

Optimization of Synthesis Parameters for Reduced Impurity Levels

The most effective way to control a process-related impurity is to prevent its formation in the first place. researchgate.net This is achieved by meticulously optimizing the chemical synthesis parameters. For Pregabalin, 3-(Aminomethyl)-5-methylhex-4-enoic acid can be formed as a byproduct during certain synthetic steps, particularly those involving the reduction of a nitrile group or the manipulation of a double bond in a precursor molecule. google.comnih.gov

Strategies for optimization include:

Reagent Selection : Choosing alternative reagents that are less likely to promote the side reaction leading to the impurity.

Temperature and Pressure Control : Fine-tuning the reaction temperature and pressure to favor the desired reaction pathway over the impurity-forming pathway.

Reaction Time : Adjusting the duration of the reaction to maximize the yield of the API while minimizing the formation of byproducts.

Purification Process : Developing and optimizing purification steps, such as recrystallization or chromatography, to effectively remove any residual amounts of the impurity that may have formed. nih.gov

By implementing these control strategies, manufacturers can ensure that the level of 3-(Aminomethyl)-5-methylhex-4-enoic acid is consistently below the stringent limits required by global regulatory agencies, thereby guaranteeing the quality and safety of the API. google.com

Biochemical and Pharmacological Research in Animal Models/in Vitro

Investigation of Biochemical Interactions

Studies have examined the compound's impact on major inhibitory and monoaminergic neurotransmitter systems in the brain.

In preclinical studies, 3-(Aminomethyl)-5-methylhex-4-enoic acid has been shown to significantly increase levels of Gamma-Aminobutyric Acid (GABA). wjpls.orgresearchgate.net GABA is a primary inhibitory neurotransmitter in the central nervous system, and its hypoactivity can lead to conditions like epileptic seizures. wjpls.org By boosting GABA levels, the compound demonstrates a potential mechanism for neuronal activity inhibition. wjpls.org

Alongside its effects on GABA, the compound has been observed to significantly raise the levels of the monoamine neurotransmitters dopamine (B1211576) (DA), noradrenaline (NA), and serotonin (B10506) (5-HT) when compared to control groups in animal studies. wjpls.orgresearchgate.net These neurotransmitters are crucial for various neurological functions, and their modulation is a key aspect of many central nervous system-active agents. wjpls.orgnih.gov

Table 1: Summary of Neurotransmitter Modulation

| Neurotransmitter | Observed Effect in Preclinical Models | Reference |

| GABA | Significantly Increased | wjpls.orgresearchgate.net |

| Dopamine (DA) | Significantly Increased | wjpls.orgresearchgate.net |

| Noradrenaline (NA) | Significantly Increased | wjpls.orgresearchgate.net |

| Serotonin (5-HT) | Significantly Increased | wjpls.orgresearchgate.net |

Evaluation of Biological Activities in Preclinical Models

The biological effects of 3-(Aminomethyl)-5-methylhex-4-enoic acid have been assessed through various preclinical models, particularly focusing on its anticonvulsant and antioxidant properties.

The compound has demonstrated notable anticonvulsant properties in established animal models of epilepsy. wjpls.org In Maximal Electroshock (MES) and Pentylenetetrazol (PTZ)-induced seizure models, treatment with the compound delayed the onset and reduced the duration of seizures. wjpls.orgwjpls.org This suggests a potential protective effect against generalized seizures.

Table 2: Effects in Preclinical Epilepsy Models

| Animal Model | Key Finding | Reference |

| Maximal Electroshock (MES) | Delayed onset and reduced duration of seizures | wjpls.orgwjpls.org |

| Pentylenetetrazol (PTZ) | Delayed onset and reduced duration of seizures | wjpls.org |

The antioxidant potential of 3-(Aminomethyl)-5-methylhex-4-enoic acid has been demonstrated in MES-induced seizure models. wjpls.orgresearchgate.net Research showed that the compound reduced the quantity of lipid peroxidation (LPO), a marker of oxidative stress. wjpls.orgresearchgate.net Concurrently, it led to a rise in glutathione (B108866) levels, a key endogenous antioxidant. wjpls.orgresearchgate.net This indicates that the compound possesses antioxidant activities, which may contribute to its neuroprotective effects, as the cessation of free radical scavenging activity can increase the prevalence of repeat seizures. wjpls.org

Comparative Pharmacological Profiling with Related Compounds

3-(Aminomethyl)-5-methylhex-4-enoic acid is structurally related to Pregabalin (B1679071), a well-known gamma-aminobutyric acid (GABA) analogue. google.comnih.gov Pregabalin, or (S)-(+)-3-(aminomethyl)-5-methylhexanoic acid, is a central nervous system-active compound used as an anticonvulsant. google.comnih.gov 3-(Aminomethyl)-5-methylhex-4-enoic acid is considered a related compound and can be an impurity in the synthesis of Pregabalin. google.com

Both compounds are GABA analogues. google.com Pregabalin exerts its effects by activating L-glutamic acid decarboxylase (GAD), which promotes the production of GABA. google.com Similarly, 3-(Aminomethyl)-5-methylhex-4-enoic acid has been shown to significantly boost GABA levels in animal models. wjpls.orgresearchgate.net This shared mechanism of enhancing the primary inhibitory neurotransmitter likely underlies the anticonvulsant effects observed for both compounds in preclinical settings. While Pregabalin is a saturated hexanoic acid derivative, 3-(Aminomethyl)-5-methylhex-4-enoic acid contains a double bond in its structure, which may influence its pharmacological profile, although direct comparative studies on potency and efficacy are not detailed in the available literature.

Future Directions and Research Perspectives

Development of Novel Synthetic Routes with Enhanced Purity Control

Currently, obtaining pure 3-(Aminomethyl)-5-methylhex-4-enoic acid is not achieved through direct, targeted synthesis but rather through sophisticated isolation and purification from crude Pregabalin (B1679071) batches where it exists as an impurity. researchgate.net The development of novel, direct synthetic routes is a primary future objective. Such routes would need to focus on stereospecificity and minimization of side reactions to achieve high yields and, crucially, enhanced purity control.

Existing methods for obtaining this compound involve its intentional enhancement from Pregabalin under highly basic conditions, followed by isolation. researchgate.net While effective for generating reference standards, this is not a synthetic route. The future lies in designing a de novo synthesis that avoids the formation of other Pregabalin-related impurities. This would be invaluable for creating high-purity reference materials for analytical purposes and for enabling further toxicological and pharmacological studies.

Current isolation techniques have successfully yielded the compound with high purity. These methods serve as a benchmark for future synthetic endeavors.

| Isolation Technique | Reported Purity | Notes |

| Preparative HPLC | 98.86% | A sample loading of 50 mg of crude pregabalin was used per injection. nih.gov |

| Flash Chromatography | >90% | Considered a cost-effective method for purification. nih.govresearchgate.net |

| Simulated Moving Bed (SMB) | >90% | Identified as the most cost-effective method due to its continuous nature, allowing for high throughput. nih.govresearchgate.netmdpi.com |

Future synthetic strategies could explore enzymatic reactions or novel catalytic systems to control the formation of the double bond at the C4-C5 position, which characterizes this specific molecule.

Advanced Analytical Techniques for Trace-Level Detection

The detection and quantification of 3-(Aminomethyl)-5-methylhex-4-enoic acid are critical for ensuring the quality and safety of Pregabalin. While standard High-Performance Liquid Chromatography (HPLC) methods are established, with detection limits around 0.01% area, the drive for greater sensitivity calls for the adoption of more advanced analytical techniques. google.com

Future research should focus on the development and validation of methods capable of detecting this impurity at even lower, trace levels. Promising technologies include:

Ultra-Performance Liquid Chromatography (UPLC): UPLC, particularly Reverse Phase-UPLC (RP-UPLC), offers higher resolution, faster analysis times, and improved sensitivity compared to conventional HPLC, making it ideal for impurity profiling. ijpsr.com

Mass Spectrometry (MS) Coupling: The coupling of liquid chromatography with mass spectrometry (LC-MS), and particularly tandem mass spectrometry (LC-MS/MS), provides exceptional specificity and sensitivity. ijcrcps.com Developing a dedicated LC-MS/MS method would allow for unambiguous identification and quantification of the 4-ene impurity at parts-per-billion (ppb) levels, which is essential for thorough quality control and for potential analysis in biological matrices.

Advanced Derivatization Techniques: Since the compound lacks a strong chromophore, derivatization is often employed to enhance detection by UV or fluorescence detectors. oup.com Research into new, highly reactive, and stable derivatizing agents could significantly lower the limits of detection and quantification. For instance, methods developed for detecting Pregabalin's optical isomers, using reagents like Na-5-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDNPAA), have achieved detection limits in the range of 1.1 x 10⁻⁸ g/mL and could be adapted for this impurity. oup.com

Further Elucidation of Metabolic Pathways and Fate in Biological Systems

A significant gap exists in the scientific literature regarding the metabolic fate of 3-(Aminomethyl)-5-methylhex-4-enoic acid. The parent drug, Pregabalin, is known to undergo minimal to no metabolism, with approximately 98% of a dose being excreted unchanged in the urine. wikipedia.org The primary metabolite identified for Pregabalin is its N-methylated derivative, which accounts for a very small fraction of the administered dose. nih.gov

However, the metabolic pathway and biological fate of the 4-ene impurity are entirely unknown. Future research is critically needed to address these questions:

Is the compound absorbed systemically if present in the final drug product?

Does it undergo any metabolic transformation in the body, or is it excreted unchanged like Pregabalin?

What are its pharmacokinetic parameters, such as absorption, distribution, metabolism, and excretion (ADME)?

Does it have the potential to accumulate in specific tissues?

Answering these questions is essential for a comprehensive safety assessment. This research would likely involve in vitro studies using liver microsomes and in vivo studies in animal models, utilizing the advanced analytical techniques mentioned previously to track the compound and any potential metabolites in biological fluids and tissues.

Exploration of Specific Biological Roles or Activities Beyond Impurity Status

To date, 3-(Aminomethyl)-5-methylhex-4-enoic acid has been exclusively characterized as a process-related impurity in the synthesis of Pregabalin. researchgate.net There is no published research exploring any potential biological or pharmacological activity of this compound. This represents a significant area for future investigation.

The structural similarity to Pregabalin, a potent modulator of the α2-δ subunit of voltage-gated calcium channels, raises the question of whether the 4-ene impurity has any affinity for this or other biological targets. researchgate.netnih.gov Future exploratory studies should include:

Receptor Binding Assays: Investigating whether the compound binds to the α2-δ subunit or other relevant central nervous system receptors.

In Vitro Functional Assays: Assessing if the compound modulates neuronal activity or neurotransmitter release.

In Vivo Pharmacological Profiling: Screening the compound in established animal models for anticonvulsant, analgesic, or anxiolytic effects, similar to the preclinical testing performed on Pregabalin and its analogues. acs.org

While it is possible the compound is biologically inert, this cannot be assumed without empirical data. Such studies would not only provide a more complete toxicological profile but could also uncover unexpected pharmacological properties, potentially identifying a new lead compound for therapeutic development.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 3-(Aminomethyl)-5-methylhex-4-enoic acid, and how can purity be optimized?

- Methodological Answer : The compound is synthesized via stereoselective routes, such as catalytic hydrogenation of rac-4,5-dehydropregabalin (CAS 216576-74-8) . Key steps include chiral resolution using column chromatography with polar stationary phases (e.g., silica gel) and non-polar solvents (hexane/ethyl acetate). Purity (>98%) can be ensured via recrystallization in ethanol-water mixtures and validated using HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water gradient) .

Q. Which analytical techniques are most effective for structural characterization of 3-(Aminomethyl)-5-methylhex-4-enoic acid?

- Methodological Answer :

- NMR : Use - and -NMR in DO or DMSO-d to confirm the double bond geometry (Z/E) at position 4 and the aminomethyl group.

- Mass Spectrometry : High-resolution ESI-MS in positive ion mode (m/z 159.23 [M+H]) for molecular weight validation .

- HPLC : Reverse-phase chromatography (e.g., Agilent Zorbax SB-CN column) with UV detection at 210 nm for purity assessment .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of 3-(Aminomethyl)-5-methylhex-4-enoic acid derivatives?

- Methodological Answer : The (R)-isomer (CAS 148553-51-9) exhibits distinct pharmacological profiles compared to the (S)-isomer. To study this, synthesize enantiomers via asymmetric catalysis (e.g., Rhodium-BINAP complexes) and evaluate their binding affinity using radioligand assays (e.g., H-glutamate uptake inhibition in EAAT2-expressing HEK293 cells) .

Q. What in vitro models are suitable for assessing the compound’s neuropharmacological potential?

- Methodological Answer :

- EAAT2 Modulation : Use primary astrocyte cultures or EAAT2-transfected cell lines to measure glutamate uptake via fluorometric assays (e.g., Glutamate Fluorometric Kit). Compare activity to known EAAT2 modulators like 3-(aminomethyl)quinoline-2(1H)-one derivatives .

- Excitotoxicity Models : Test neuroprotective effects in neuronal cultures exposed to NMDA-induced excitotoxicity, measuring cell viability via MTT assays .

Q. How can structure-activity relationship (SAR) studies optimize interactions with amino acid transporters?

- Methodological Answer :

- Derivative Synthesis : Introduce substituents at the aminomethyl group (e.g., alkylation or acylation) and the hex-4-enoic acid backbone (e.g., halogenation).

- Screening : Perform high-throughput screening using EAAT2-binding assays (IC determination) and molecular docking (AutoDock Vina) to predict binding poses in the transporter’s hydrophobic cleft .

Q. How to resolve conflicting data on the compound’s efficacy in glutamate transport modulation?

- Methodological Answer :

- Standardized Assays : Ensure consistent cell lines (e.g., EAAT2-HEK293 vs. primary astrocytes) and buffer conditions (pH 7.4, 37°C).

- Kinetic Analysis : Use nonlinear regression (GraphPad Prism) to calculate V and K values across studies. Discrepancies may arise from differences in compound solubility (use DMSO <0.1%) or transporter isoform specificity .

Key Data from Evidence

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 159.23 g/mol | |

| CAS Number (rac-4,5-Dehydropregabalin) | 216576-74-8 | |

| Chiral Resolution Method | Silica gel chromatography | |

| Biological Target | EAAT2 glutamate transporter |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.